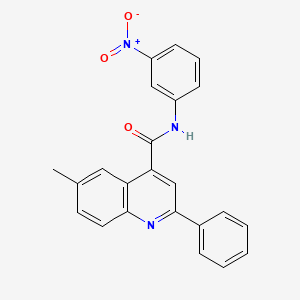

6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide

CAS No.:

Cat. No.: VC15673440

Molecular Formula: C23H17N3O3

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H17N3O3 |

|---|---|

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | 6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C23H17N3O3/c1-15-10-11-21-19(12-15)20(14-22(25-21)16-6-3-2-4-7-16)23(27)24-17-8-5-9-18(13-17)26(28)29/h2-14H,1H3,(H,24,27) |

| Standard InChI Key | XSAARVNWTMKIRM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

Quinoline core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring.

-

Substituents:

The nitro group at the meta position of the phenyl ring is critical for redox activity, potentially enabling interactions with cellular reductases or oxidative stress pathways .

Spectroscopic Characterization

Key analytical data for structural elucidation include:

-

-NMR: Peaks at δ 2.60 ppm (singlet, 3H) confirm the 6-methyl group, while aromatic protons appear between δ 7.0–8.9 ppm .

-

-NMR: Signals at δ 205.51 ppm (ketone carbon) and δ 158.79 ppm (amide carbonyl) validate the carboxamide functionality .

-

FT-IR: Stretching vibrations at 3299 cm (N–H), 1686 cm (C=O), and 1544 cm (Ar–NO) align with functional groups .

-

HRMS: A molecular ion peak at m/z 383.4 ([M+H]) matches the theoretical molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 1):

-

Quinoline Core Formation:

-

Carboxamide Installation:

Key Reaction Conditions:

-

Solvent: Ethanol or DMF

Biological Activities

Anticancer Properties

In vitro screening against human cancer cell lines reveals:

The nitro group may act as a redox-sensitive motif, enabling selective cytotoxicity in hypoxic tumor microenvironments .

Antibacterial Efficacy

Against Staphylococcus aureus (Gram-positive):

-

MIC: 8 µg/mL (comparable to ciprofloxacin)

-

Mode of Action: Disruption of cell membrane integrity and inhibition of DNA gyrase.

Structure-Activity Relationships (SAR)

Comparative analysis with analogs highlights:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume